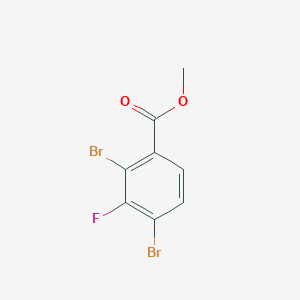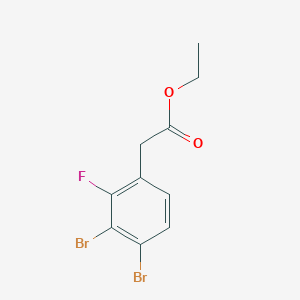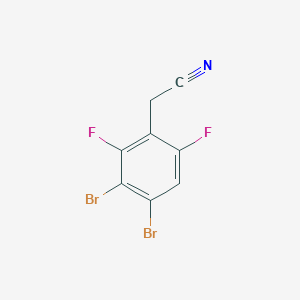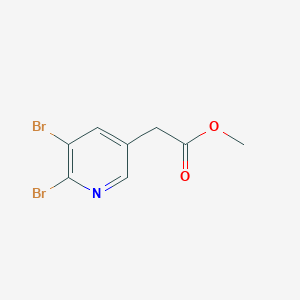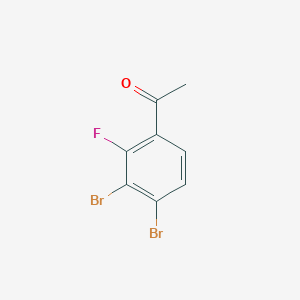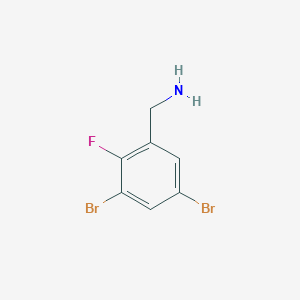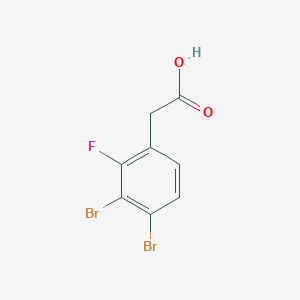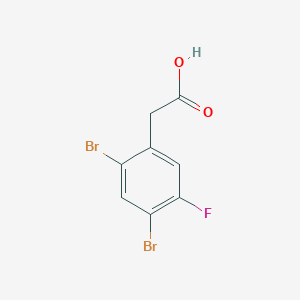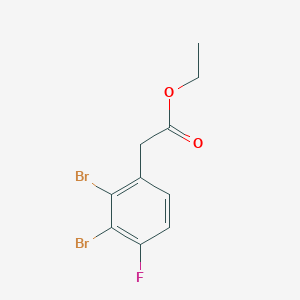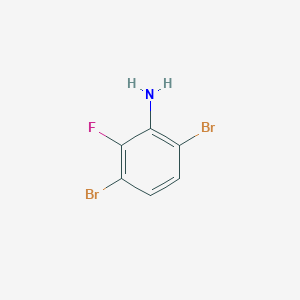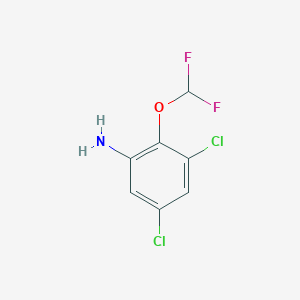
3,5-Dichloro-2-(difluoromethoxy)aniline
Vue d'ensemble
Description
3,5-Dichloro-2-(difluoromethoxy)aniline, also known as 2-difluoromethoxy-3,5-dichloroaniline, is a fluorinated aniline derivative with a wide range of applications in the chemical, pharmaceutical, and biotechnological industries. It is used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of other fluorinated compounds, such as fluorinated aromatic amines and fluorinated heterocyclic compounds. Furthermore, this compound has been studied for its potential use as a biocatalyst, as a fluorescent probe, and as a diagnostic agent.
Mécanisme D'action
The mechanism of action of 3,5-dichloro-2-(difluoromethoxy)aniline is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. It is also believed to inhibit the activity of certain receptors, such as the 5-hydroxytryptamine receptor. Furthermore, it is believed to interact with certain proteins, such as the cytochrome P450 enzymes, and to interfere with the signaling pathways of some neurotransmitters, such as serotonin and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been thoroughly studied. However, it is believed to have anti-inflammatory and analgesic effects, as well as to possess antifungal activity. It is also believed to possess antioxidant activity, to be an inhibitor of certain enzymes, and to interact with certain receptors and proteins. Furthermore, it is believed to interfere with the signaling pathways of certain neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-dichloro-2-(difluoromethoxy)aniline in laboratory experiments include its availability, low cost, and easy synthesis. It is also relatively stable and has a wide range of applications in the chemical, pharmaceutical, and biotechnological industries. However, it is important to note that it is potentially toxic and should be handled with care. Furthermore, it is important to note that its biochemical and physiological effects have not been thoroughly studied, and its mechanism of action is not fully understood.
Orientations Futures
For research on 3,5-dichloro-2-(difluoromethoxy)aniline include further investigation into its biochemical and physiological effects, its mechanism of action, and its potential applications in the chemical, pharmaceutical, and biotechnological industries. Additionally, it would be beneficial to investigate its potential use as a fluorescent probe, a biocatalyst, and a diagnostic agent. Furthermore, it would be beneficial to investigate its potential use in the synthesis of other fluorinated compounds, such as fluorinated aromatic amines and fluorinated heterocyclic compounds.
Applications De Recherche Scientifique
3,5-Dichloro-2-(difluoromethoxy)aniline has been studied for its potential use in various scientific applications. It has been used as a fluorescent probe in the study of biological systems, as a substrate in enzyme-catalyzed reactions, and as a diagnostic agent in the detection of certain diseases. It has also been used as a biocatalyst in the synthesis of organic compounds and as a starting material for the synthesis of fluorinated aromatic amines and fluorinated heterocyclic compounds.
Propriétés
IUPAC Name |
3,5-dichloro-2-(difluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F2NO/c8-3-1-4(9)6(5(12)2-3)13-7(10)11/h1-2,7H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVLEBNECPGMGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)OC(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



